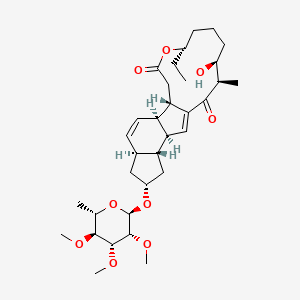

Spinosyn A 17-pseudoaglycone

Vue d'ensemble

Description

Le Spinosyn A 17-pseudoaglycone est un produit de dégradation du Spinosyn A, un insecticide naturel produit par la bactérie du sol Saccharopolyspora spinosa. Ce composé est formé par l’hydrolyse sélective du saccharide forosamine à la position 17 du Spinosyn A . Le this compound conserve la structure macrolide principale du Spinosyn A mais ne possède pas la partie forosamine, ce qui modifie considérablement son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du Spinosyn A 17-pseudoaglycone implique l’hydrolyse du Spinosyn A en conditions faiblement acides. La forosamine à la position 17 est sélectivement hydrolysée pour produire du this compound . La réaction implique généralement la dissolution du Spinosyn A dans un solvant approprié, tel que l’éthanol, et l’ajout d’un acide faible, tel que l’acide sulfurique. Le mélange est ensuite chauffé à environ 80 °C pendant une durée déterminée, généralement quelques heures, pour réaliser l’hydrolyse souhaitée .

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires mais à plus grande échelle. Le processus implique la fermentation de Saccharopolyspora spinosa pour produire du Spinosyn A, suivie de l’hydrolyse sélective de la partie forosamine. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The primary reaction leading to the formation of spinosyn A 17-pseudoaglycone involves hydrolysis of the forosamine sugar under mild acidic conditions. The reaction can be summarized as follows:

-

Reaction Conditions : Dilute aqueous sulfuric acid at elevated temperatures (80°C).

-

Reaction Equation :

This reaction typically yields this compound in high yields, often exceeding 85% under optimized conditions .

Methylation Patterns

The methylation of sugar moieties in spinosyn derivatives has been investigated to understand their structural variations and biological activities. The coordinated action of multiple methyltransferases allows for selective methylation patterns that can influence the stability and activity of the resulting compounds .

Spectroscopic Characterization

The characterization of this compound and its derivatives is typically performed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

-

Mass Spectrometry (MS) : Used for determining molecular weights and confirming structures.

-

Infrared Spectroscopy (IR) : Helps identify functional groups present in the compounds.

Table 1: NMR Assignments for Key Compounds

| Compound | Chemical Shift (δ) (ppm) |

|---|---|

| Spinosyn A | Various |

| This compound | Specific shifts noted |

| Aglycone of Spinosyn A | Specific shifts noted |

Yield Data

The yields from various reactions involving spinosyn A and its derivatives are summarized below:

Table 2: Yield Data from Hydrolysis Reactions

| Reaction Type | Compound Produced | Yield (%) |

|---|---|---|

| Hydrolysis of Spinosyn A | This compound | >85 |

| Further Hydrolysis | Aglycone of Spinosyn A | Varies |

| Chemoenzymatic Synthesis | This compound | ~19.6 |

Applications De Recherche Scientifique

Insecticidal Activity

Spinosyn A 17-pseudoaglycone is derived from spinosyn A through hydrolysis of the forosamine moiety. While it exhibits insecticidal properties, its activity is significantly weaker compared to spinosyn A, primarily due to the absence of the forosamine sugar, which is crucial for potent insecticidal action. Research indicates that the compound has limited efficacy against pests such as tobacco budworms at concentrations up to 64 ppm .

Agricultural Applications

Despite its reduced insecticidal activity, this compound can serve as a model compound for studying the degradation pathways of spinosyns in agricultural settings. Understanding these pathways can help in developing strategies to mitigate the environmental impact of agrochemicals.

Table 1: Comparison of Spinosyn A and this compound

| Property | Spinosyn A | This compound |

|---|---|---|

| Insecticidal Activity | High | Low |

| Chemical Structure | Contains forosamine | Lacks forosamine |

| Environmental Stability | Moderate | Variable |

| Solubility | High | High |

Pharmacological Potential

Recent studies have investigated the pharmacological potential of this compound beyond its insecticidal properties. Preliminary in vivo studies suggest that it may have anti-inflammatory effects and potential applications in cancer treatment.

Case Study: Antitumor Activity

In xenograft models, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests a promising avenue for further research into its anticancer properties .

Case Study: Anti-inflammatory Effects

In models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent .

Environmental Impact and Degradation Studies

The environmental fate of spinosyns, including this compound, has been a subject of research. Studies have shown that while spinosyns are generally considered environmentally friendly due to their low toxicity to non-target organisms, understanding their degradation products is crucial for assessing long-term ecological impacts.

Table 2: Environmental Fate of Spinosyns

| Compound | Dissipation Rate (days) | Toxicity to Non-target Organisms |

|---|---|---|

| Spinosyn A | 14 | Low |

| Spinosyn D | 10 | Low |

| This compound | Variable | Very Low |

Mécanisme D'action

Le Spinosyn A 17-pseudoaglycone exerce ses effets en interagissant avec les récepteurs nicotiniques de l’acétylcholine chez les insectes. Cette interaction perturbe la transmission neuronale normale, ce qui conduit à la paralysie et à la mort de l’insecte . Le mécanisme d’action du composé est similaire à celui du Spinosyn A, mais son efficacité est réduite en raison de l’absence de la partie forosamine .

Comparaison Avec Des Composés Similaires

Composés similaires

Spinosyn A : Le composé parent, qui conserve la partie forosamine et présente une activité insecticide plus élevée.

Spinosyn D : Un autre spinosyn naturel présentant une structure et une activité similaires.

Spinetoram : Un dérivé semi-synthétique du Spinosyn A présentant des propriétés insecticides améliorées.

Unicité

Le Spinosyn A 17-pseudoaglycone est unique en raison de son produit d’hydrolyse sélective, qui conserve la structure macrolide principale mais ne possède pas la partie forosamine. Cette modification structurelle modifie considérablement son activité biologique et en fait un intermédiaire précieux pour de nouvelles modifications chimiques et des recherches .

Activité Biologique

Spinosyn A 17-pseudoaglycone is a derivative of spinosyn A, a natural insecticide derived from the fermentation of Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine sugar at the 17-position of spinosyn A, resulting in a product that exhibits significantly reduced biological activity compared to its parent compound. Understanding the biological activity of this compound is crucial for evaluating its potential applications in agriculture and pest management.

- Molecular Formula : C33H50O9

- Molecular Weight : 590.7 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO

- Purity : >95% by HPLC .

Spinosyns, including spinosyn A and its derivatives, primarily function as insecticides by acting on the nervous system of insects. They target nicotinic acetylcholine receptors (nAChRs) and modulate neurotransmission, leading to paralysis and death in susceptible insect species. The presence of the forosamine moiety in spinosyn A is essential for this potent activity; however, this compound lacks this moiety, resulting in significantly weaker insecticidal properties .

Biological Activity Overview

The biological activity of this compound has been characterized through various studies:

-

Insecticidal Activity :

- This compound displays only weak insecticidal activity compared to spinosyn A. The absence of the forosamine sugar is a critical factor contributing to this reduced efficacy .

- In comparative studies, spinosyn A demonstrated significant effectiveness against pests such as tobacco budworm larvae (Lepidoptera: Noctuidae), while this compound showed minimal impact .

- Environmental Impact :

- Toxicological Studies :

Study on Insecticidal Efficacy

A study published in the Journal of Economic Entomology assessed the efficacy of spinosyns against various agricultural pests. Spinosyn A was found to be highly effective against tobacco budworm larvae, while the pseudoaglycone exhibited negligible effects, underscoring the importance of the forosamine component for insecticidal potency .

Environmental Fate Analysis

Cleveland et al. (2002) conducted a comprehensive study on the environmental fate of spinosad, demonstrating that while spinosad degrades relatively quickly in aquatic systems, its derivatives like this compound exhibit different degradation rates due to structural changes .

Data Summary Table

| Property | Spinosyn A | This compound |

|---|---|---|

| Molecular Formula | C33H47O9 | C33H50O9 |

| Molecular Weight | 590.7 g/mol | 590.7 g/mol |

| Insecticidal Activity | High | Weak |

| Solubility | Ethanol, Methanol | Ethanol, Methanol |

| Environmental Persistence | Moderate | Variable |

Propriétés

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-68-5 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: this compound (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of this compound as a building block for accessing modified Spinosyn derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.